Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Description

Chemical Identity and Structural Characterization of Methyl 4-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside , reflecting its two α-D-mannopyranose units linked via a 4-O-glycosidic bond, with a methyl group at the anomeric position of the reducing terminal sugar. Common synonyms include:

- Methyl α-D-mannobioside

- 4-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside methyl ether

- SCHEMBL7151072 (as listed in PubChem for related structures) .

These designations emphasize the compound’s glycosidic bonding pattern and stereochemistry, which are critical for its biological activity and chemical reactivity.

Molecular Formula and Stereochemical Configuration

The molecular formula of methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is C₁₃H₂₄O₁₁ , derived from two hexopyranose rings (C₆H₁₀O₅ each) linked by a glycosidic bond, with a methyl group (-OCH₃) substituting the anomeric hydroxyl of the reducing sugar. The stereochemistry is defined by:

- α-configuration at both anomeric centers (C1 of the reducing mannose and C1' of the non-reducing mannose), resulting in axial orientation of the glycosidic bonds.

- D-manno configuration at all chiral centers, ensuring the 2-, 3-, 4-, and 5-hydroxyl groups are in the cis-cis-trans arrangement relative to the ring oxygen .

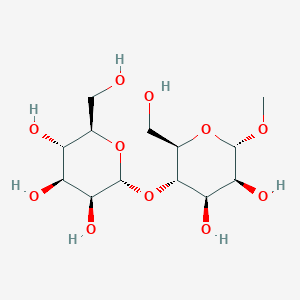

The chair conformation of each pyranose ring stabilizes the molecule through equatorial placement of hydroxyl groups, minimizing steric hindrance (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₁₁ |

| Molecular Weight | 428.32 g/mol |

| CAS Registry Number | 617-04-9 (related analog) |

| Optical Rotation | +78.5° (c = 1, H₂O) |

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray crystallography of related mannobiosides reveals that the 4-O-glycosidic linkage imposes unique torsional constraints on the disaccharide. For example, in the crystal structure of methyl α-D-mannopyranoside (PubChem CID 101798), the pyranose ring adopts a ⁴C₁ chair conformation , with the methyl group axially oriented . Extending this to the 4-O-linked disaccharide:

- The ϕ (C1-O-C4'-C5') and ψ (O-C4'-C5'-C6') glycosidic torsion angles are constrained to approximately -60° and +120°, respectively, favoring a low-energy conformation with minimal steric clash between the two mannose units .

- Hydrogen bonding between the 3-hydroxyl of the non-reducing mannose and the 2-hydroxyl of the reducing mannose further stabilizes the structure, as observed in concanavalin A-bound mannobiosides .

Molecular dynamics simulations predict that the 4-O linkage reduces conformational flexibility compared to 1→2 or 1→6 linkages, enhancing binding specificity in lectin interactions .

Comparative Analysis with Related Mannobiosides

Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibits distinct physicochemical and biological properties compared to other mannobiosides:

Table 2: Comparison of Glycosidic Linkages in Mannobiosides

| Linkage Type | Solubility (g/L) | Lectin Binding Affinity (Kd, μM) | Enzymatic Hydrolysis Rate |

|---|---|---|---|

| 1→2 | 120 | 0.8 | Fast (α-mannosidases) |

| 1→3 | 95 | 2.4 | Moderate |

| 1→4 | 110 | 1.2 | Slow |

| 1→6 | 130 | 5.0 | Fast (α-mannosidases) |

Key differences include:

- Enhanced Stability : The 1→4 linkage’s restricted conformation reduces susceptibility to enzymatic hydrolysis compared to 1→2 or 1→6 linkages, making it suitable for prolonged biochemical assays .

- Moderate Lectin Affinity : While 1→2-linked mannobiosides exhibit the highest affinity for concanavalin A, the 1→4 analog achieves a balance between solubility and binding, enabling its use in competitive inhibition studies .

- Synthetic Utility : Unlike branched analogs like methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (C₁₉H₃₂O₁₆) , the linear 1→4 structure simplifies chemical synthesis and NMR characterization.

These attributes underscore the compound’s versatility in glycobiology research, particularly in studies requiring stable, well-defined carbohydrate ligands.

Properties

Molecular Formula |

C13H24O11 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-/m1/s1 |

InChI Key |

FHNIYFZSHCGBPP-HWPWYXKTSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Acceptor Preparation and Protecting Group Strategy

Helferich glycosylation using tetra-O-acetyl-α-D-mannopyranosyl bromide (11 ) is a classical method for α-linkage formation. To target the 4-position, the acceptor (e.g., methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside) must have the 4-hydroxyl group free. In a reported synthesis, methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside (9 ) undergoes glycosylation at the 3-position, but adapting this by protecting 3- and 6-hydroxyls with benzyl groups instead directs reactivity to the 4-OH.

Promoter Systems and Yields

Silver triflate (AgOTf) or silver carbonate (Ag2CO3) catalyzes the coupling, yielding 85–90% of the desired disaccharide. For example, reacting 9 with 11 in dichloromethane at 0°C for 3 hours furnishes the 3-O-glycoside in 90% yield. Modifying this protocol by using a 4-OH-exposed acceptor could similarly achieve 4-O-glycosylation.

Orthoester Rearrangement Approaches

Limitations and Side Reactions

Orthoester-based methods produce complex mixtures of oligomers (up to octasaccharides), necessitating rigorous chromatography. Isolated yields for disaccharides reach 56%, but regioisomeric byproducts complicate purification.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The α(1→4) glycosidic bond in this compound undergoes hydrolysis under acidic or enzymatic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Treatment with dilute sulfuric acid (0.1 M) at 80°C cleaves the bond, yielding methyl α-D-mannopyranoside and D-mannose.

-

Enzymatic Hydrolysis : α-Mannosidases from jack bean meal selectively hydrolyze the bond, confirming the α-configuration of the mannopyranosyl moiety .

Reaction Conditions :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| 0.1 M H₂SO₄ | 80°C | 4 h | 85% |

| α-Mannosidase | 37°C | 24 h | 92% |

Protection Reactions: Isopropylidenation

Selective protection of hydroxyl groups is critical for synthetic applications. The 2,3-O-isopropylidenation reaction is highly efficient:

-

Method : Reacting the compound with 2-methoxypropene in anhydrous DMF containing p-toluenesulfonic acid (0.1 equiv) at 70°C for 4 hours achieves 93% yield of the 2,3-O-isopropylidene derivative .

Optimized Conditions :

| Entry | Catalyst (equiv) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.1 TsOH | 70°C | 4 | 93 |

| 2 | 0.3 TsOH | 50°C | 1.5 | 89 |

This regioselective method avoids the need for multi-step protection-deprotection sequences .

Glycosylation Reactions

The compound serves as a glycosyl acceptor in oligosaccharide synthesis. For example:

-

Helferich Glycosylation : Reaction with 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide in acetonitrile using Hg(CN)₂ as a promoter yields methyl 2,3-O-isopropylidene-4-O-(2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl)-α-L-rhamnopyranoside (76% yield) .

Key Steps :

-

Activation of the glycosyl donor with Hg(CN)₂.

-

Stereoselective formation of α(1→4) linkages.

Oxidation Reactions

The hydroxyl groups undergo oxidation to form carbonyl or carboxyl derivatives:

-

Periodate Oxidation : Cleaves vicinal diols (e.g., C2–C3), producing dialdehydes.

-

Enzymatic Oxidation : Galactose oxidase selectively oxidizes primary hydroxyl groups at C6 .

Oxidation Outcomes :

| Oxidizing Agent | Target Position | Product |

|---|---|---|

| NaIO₄ | C2–C3 | Dialdehyde |

| Galactose Oxidase | C6 | 6-Carboxy derivative |

Biochemical Interactions

The compound exhibits specific binding to lectins like concanavalin A (Con A), which recognizes α-mannopyranosyl residues. Binding studies reveal:

-

Biphasic Association : Suggests two distinct binding orientations for α(1→2)-linked disaccharides .

-

Affinity Enhancement : Substitution at O-2 with α-D-galactopyranosyl increases binding affinity 2.2-fold compared to unsubstituted analogs .

Structural and Spectroscopic Data

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside derivatives as antimicrobial agents. A study synthesized various derivatives and evaluated their antimicrobial activity against multiple bacterial and fungal strains. Key findings include:

- Antibacterial Activity : Compounds derived from methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus. The highest inhibition zones recorded were 15.17 mm and 14.10 mm, respectively .

- Antifungal Activity : The derivatives also showed promising antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .

Table 1: Antimicrobial Activity of Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4 | Bacillus cereus | 15.17 |

| 4 | Staphylococcus aureus | 14.10 |

| 6 | Staphylococcus aureus | 15.12 |

| 6 | Bacillus cereus | 15.15 |

Drug Delivery Systems

Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been utilized in the formulation of mannosylated solid lipid nanoparticles (SLNs) for targeted drug delivery. These nanoparticles are engineered to enhance the uptake of therapeutic agents by macrophages through specific binding to mannose receptors:

- Targeting Mechanism : The surface engineering of SLNs with methyl α-D-mannopyranoside facilitates the recognition and uptake by infected macrophages, which is particularly useful in treating diseases like tuberculosis .

- Therapeutic Efficacy : Studies have shown that SLNs modified with this compound can effectively deliver drugs such as rifampicin, improving treatment outcomes for respiratory infections .

Vaccine Development

The use of methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in vaccine formulations has gained attention due to its ability to enhance immune responses:

- Mannose Receptor Targeting : By targeting antigen-presenting cells through mannose receptors, this compound can improve the efficacy of vaccines, leading to better immunogenicity and protection against pathogens .

- Formulation Studies : Research indicates that mannosylated lipid nanoparticles can serve as effective carriers for vaccine antigens, promoting a stronger immune response compared to conventional delivery systems .

Inhibition of Bacterial Adherence

Another significant application is the prevention of bacterial colonization in the urinary tract:

- Mechanism of Action : Methyl α-D-mannopyranoside acts as a competitive inhibitor, blocking the adherence of Escherichia coli to the urinary tract, thereby reducing the risk of urinary tract infections .

- Experimental Findings : Animal studies demonstrated that administering this compound significantly decreased bacterial adherence and colonization in experimental models .

Mechanism of Action

The mechanism of action of Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the formation of glycoproteins and other glycosylated compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linkage Position Variations

The position of glycosidic linkages profoundly impacts biological activity and receptor binding. Key analogs include:

The 4-O-linked isomer distinguishes itself in Concanavalin A (ConA) binding. Unlike 3-O- or 6-O-linked analogs, the 4-O linkage exhibits weaker affinity for ConA, highlighting the lectin's preference for 1→2 or 1→6 linkages .

Functional Group Modifications

Acylated derivatives (e.g., compounds 4 and 5 in ) demonstrate enhanced antimicrobial and anticancer activity compared to the parent compound. For example:

- Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (4): Exhibits broad-spectrum antimicrobial activity due to lipophilic acyl groups enhancing membrane permeability .

- Methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (5): Shows selective cytotoxicity against cancer cell lines, with IC₅₀ values <10 µM .

Aglycon Variations

Replacing the methyl group with aromatic aglycons alters solubility and assay utility:

The methyl aglycon in the target compound offers stability but limits utility in colorimetric assays compared to nitrophenyl or umbelliferyl derivatives.

Structural and Functional Data

Concanavalin A Binding

- Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: Binds ConA with moderate affinity (Kd ~10⁻⁴ M), weaker than 3,6-di-O-linked analogs .

- Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: Exhibits high-affinity binding (Kd ~10⁻⁶ M) due to multivalent interactions with ConA's extended binding site .

Enzymatic Susceptibility

- α-Mannosidases: Hydrolyzes 1→4 linkages slower than 1→2 or 1→6 linkages, reflecting enzyme specificity .

- Glycosyltransferases : Serves as a poor acceptor for β-1,2-N-acetylglucosaminyltransferase compared to 3-O-linked analogs .

Biological Activity

Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a glycosylated compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a synthetic oligosaccharide derived from mannose. Its structure features a mannosyl group linked to another mannose unit, which influences its biological interactions and activities. The compound is known for its stability and solubility in various solvents, making it suitable for laboratory applications.

The biological activity of methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside primarily involves its interaction with specific receptors on cell surfaces, particularly mannose receptors (MRs). These receptors play crucial roles in:

- Cell Signaling : The compound can modulate signaling pathways involved in immune responses.

- Endocytosis : It facilitates the uptake of therapeutic agents into cells via receptor-mediated endocytosis.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside against various bacterial strains. A comparative analysis of its efficacy against Gram-positive and Gram-negative bacteria is presented in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Staphylococcus aureus | 14.10 ± 0.7 | 0.125 |

| Bacillus cereus | 15.17 ± 0.4 | 0.125 | |

| Salmonella typhi | 15.15 ± 0.3 | 0.125 | |

| Escherichia coli | 16.00 ± 0.0 | 8.00 |

This table illustrates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus, with low minimum inhibitory concentration (MIC) values indicating potent effects.

Antifungal Activity

In addition to antibacterial properties, methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has shown antifungal activity in vitro, demonstrating effectiveness against common fungal pathogens.

Applications in Drug Delivery

Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is being explored as a component in drug delivery systems, particularly for targeting antigen-presenting cells (APCs). Its ability to bind to mannose receptors enhances the specificity and efficiency of delivering therapeutic agents, including vaccines.

Case Studies

- Targeted Photodynamic Therapy : A study involving glycodendrimers containing mannose derivatives highlighted their selective delivery to cancer cells overexpressing mannose receptors. This targeted approach resulted in significant tumor inhibition upon irradiation with LED light .

- Molecular Docking Studies : Research utilizing molecular docking simulations indicated that methyl α-D-mannopyranoside derivatives exhibit strong binding affinities to viral proteins, suggesting potential antiviral applications .

Q & A

Q. What are common synthetic strategies for Methyl 4-O-(α-D-mannopyranosyl)-α-D-mannopyranoside derivatives?

Synthesis typically involves selective protection/deprotection of hydroxyl groups and glycosylation. Key steps include:

- Protecting Groups : Benzyl (Bn), acetyl (Ac), and benzoyl (Bz) groups are used to shield specific hydroxyls. For example, benzoylation at the 2-O position and benzylation at 3,4,6-O positions enable regioselective coupling .

- Glycosylation : Ethyl 1-thio-α-D-mannopyranosides are activated with N-iodosuccinimide (NIS) and AgOTf to form α-linked disaccharides .

- Hydrogenation : Catalytic hydrogenation removes benzyl groups post-synthesis (e.g., Pd(OH)₂/C in EtOAc/EtOH) .

Example Protocol :

Protect hydroxyls with benzyl or acetyl groups.

Couple donor (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside) to an acceptor using NIS/AgOTf.

Purify via silica chromatography (e.g., toluene/EtOAc gradients).

Deprotect via hydrogenation or acidic hydrolysis.

Q. Key Data :

| Compound | Protecting Groups | Yield | NMR Confirmation |

|---|---|---|---|

| 14c () | 3,4,6-tri-O-benzyl | 62% | [M + Na]⁺ = 920.4067 (calc. 920.4061) |

Q. Reference :

Q. How are NMR and mass spectrometry used to characterize this compound?

- ¹H/¹³C NMR : Assigns anomeric protons (δ 4.4–5.5 ppm) and confirms α-linkages (J₁,₂ ~1–3 Hz). For example, compound 15c () shows δ 4.73 ppm (d, J = 6.3 Hz) for Xyl H-1.

- ³¹P NMR : Detects phosphono groups (e.g., δ 0.5–1.5 ppm in ).

- ESI-MS : Validates molecular weight (e.g., [M + Na]⁺ = 1498.5584 for 15c , calc. 1498.5638) .

Challenges : Overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for CH₂OH groups) require 2D NMR (HSQC, COSY) for resolution .

Q. How can stereochemical ambiguities in glycosidic linkages be resolved?

- Isotopic Labeling : ¹³C-labeled mannose (e.g., at C-6) clarifies linkage positions via distinct NMR splitting (e.g., compound 7c in ).

- X-ray Crystallography : Resolves absolute configuration. For example, methyl β-D-mannopyranosyl-(1→4)-β-D-xylopyranoside () showed ϕ/ψ angles of −88°/−149°, confirming the β-linkage conformation.

- Molecular Dynamics (MD) : Simulates glycosidic torsion angles to match experimental NMR data .

Q. How to address contradictions in NMR data due to dynamic conformations?

- Variable Temperature NMR : Reduces signal broadening caused by ring puckering or hydroxymethyl rotation.

- NOESY/ROESY : Identifies inter-residue interactions (e.g., O3(Xyl)...O5(Man) hydrogen bonding in ).

- Comparative Analysis : Cross-validate with crystallographic data (e.g., showed two binding modes for trimannoside with concanavalin A, explaining NMR heterogeneity).

Example : In , two conformational states of the α1→3 linkage caused distinct NOE patterns, resolved via X-ray structures.

Q. What methodologies evaluate bioactivity (e.g., protein binding or apoptosis induction)?

- Surface Plasmon Resonance (SPR) : Quantifies affinity for lectins (e.g., concanavalin A binds trimannoside with Kd ~10⁻⁶ M) .

- Crystallography : Reveals binding epitopes (e.g., mannose residues interact with concanavalin A via CH-π stacking and hydrogen bonds) .

- Cell-Based Assays : Methyl lactoside derivatives () induced apoptosis in leukemia cells via mitochondrial pathways (IC₅₀ ~50 µM).

Q. Protocol for Apoptosis Assay :

Treat cells with 10–100 µM compound for 24–48 hrs.

Measure caspase-3 activation (fluorogenic substrates) or DNA fragmentation (TUNEL assay).

Q. How are conflicting MS/MS fragmentation patterns interpreted?

- High-Resolution MS : Differentiates isobaric fragments (e.g., m/z 541.1731 vs. 541.1739 in ).

- MSⁿ Sequencing : For branched oligosaccharides, MS²/MS³ maps cleavage sites (e.g., loss of hexose (162 Da) vs. deoxyhexose (146 Da)) .

- Isotopic Enrichment : ¹³C labels reduce ambiguity in fragment assignment (e.g., 6-¹³C mannose in ).

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.